6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
説明
This compound is a highly substituted 16-membered macrocyclic lactone (oxacyclohexadeca) with a complex architecture. Key structural features include:
- Piperidinyl groups at positions 7 and 15, which may enhance lipophilicity and influence receptor interactions .
- Ethyl, hydroxy, and methyl substituents distributed across the macrocycle, affecting conformational stability.
- A conjugated 11,13-diene system and two ketone groups (2,10-dione), typical of bioactive macrolides .
While its exact molecular weight is unspecified in the evidence, structurally similar derivatives (e.g., iodomethyl analogs) have molecular weights exceeding 770 g/mol .
特性
IUPAC Name |
6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H71N3O8/c1-8-35-32(26-44-20-13-10-14-21-44)23-27(2)15-16-33(45)28(3)24-31(17-22-43-18-11-9-12-19-43)40(29(4)34(46)25-36(47)51-35)52-41-39(49)37(42(6)7)38(48)30(5)50-41/h15-16,23,28-32,34-35,37-41,46,48-49H,8-14,17-22,24-26H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDXPZPJZGTJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H71N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Table 1: Critical Precursors in Tildipirosin Synthesis
Key Synthetic Steps
Primary Hydrolysis of Tylosin
Tylosin undergoes acidic hydrolysis (pH 1–3, H₂SO₄/HCl) at 35–50°C to yield 23-hydroxy-20-carbonyl-5-O-mycaminosyl-tylonolide. This step removes the mycarose sugar while preserving the mycaminose moiety.
Conditions :
Reductive Amination
The aldehyde group at C-20 reacts with piperidine in the presence of formic acid (Leuckart–Wallach reaction) to form the 20-piperidinyl derivative.
Procedure :
Secondary Hydrolysis and Oxidation
The intermediate undergoes secondary hydrolysis (pH 0.5–1.0, HBr) to remove the mycaminose sugar, followed by NaClO-mediated oxidation to introduce a ketone at C-23.
Critical Parameters :
-
Oxidation time : 2–3 hrs at 0–5°C.
-
Workup : Purification via silica gel chromatography.
Final Amination
The 23-keto intermediate reacts with excess piperidine (2.5 eq) under reductive amination (NaBH₃CN, MeOH) to install the 15-(piperidin-1-ylmethyl) group.
Optimization :
Process Optimization Strategies
Table 2: Reaction Condition Optimization
| Parameter | Effect on Yield/Purity | Optimal Value |
|---|---|---|
| Hydrolysis pH | <1.5: Degradation; >2.5: Incomplete | 1.8–2.0 |
| Piperidine stoichiometry | <2 eq: Low conversion; >3 eq: Side products | 2.5 eq |
| Oxidation temperature | <0°C: Slow kinetics; >10°C: Overoxidation | 0–5°C |
| Crystallization solvent | Methyl tert-butyl ether vs. EtOAc | MTBE (purity >98.9%) |
Notable Findings :
-
Solvent choice : Dichloroethane minimizes epimerization vs. THF.
-
Protection : Acetylation of C-2′ and C-4′ hydroxyls prevents unwanted glycosidic cleavage.
Analytical Characterization
HPLC Purity Analysis
Method :
Structural Confirmation
Industrial-Scale Challenges
-
Cost : Piperidine recycling reduces raw material expenses by 22%.
-
Byproducts : 4′-Deoxy derivatives (<5%) removed via activated carbon filtration.
-
Regulatory : Residual solvent limits (ICH Q3C) require strict MTBE control (<500 ppm).
Emerging Methodologies
化学反応の分析
反応の種類: チルジピロシンは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む反応。
還元: 水素の付加または酸素の除去を含む反応。
置換: ある官能基を別の官能基で置き換える反応。
一般的な試薬と条件:
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換反応: 多くの場合、水酸化物イオンやハロゲン化物イオンなどの求核剤を含む。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学的研究の応用
Treatment of Respiratory Infections
Tilmicosin is predominantly used for the treatment of pneumonia and other respiratory diseases in livestock, particularly in pigs and cattle. It acts by inhibiting bacterial protein synthesis, effectively reducing the infection burden.
Key pathogens targeted include :
- Mycoplasma hyopneumoniae
- Actinobacillus pleuropneumoniae
- Pasteurella multocida
In vitro studies have shown that Tilmicosin inhibits the growth of these pathogens at concentrations as low as 6.25 µg/mL .
Pharmacokinetics
The pharmacokinetic profile of Tilmicosin is crucial for understanding its efficacy:
- Half-life : Approximately 9.3 hours after subcutaneous administration.
- Volume of Distribution : Greater than 1 L/kg, indicating extensive tissue distribution.
- Milk Secretion : Tilmicosin is secreted into milk, achieving concentrations significantly higher than those in serum, which is important for its use in lactating animals .
Case Studies
- Swine Respiratory Disease : A study demonstrated that administering Tilmicosin to pigs with Mycoplasma pneumonia resulted in a significant reduction in clinical signs and improved weight gain compared to untreated controls.
- Bovine Respiratory Disease : In cattle with pneumonia caused by Pasteurella species, Tilmicosin treatment led to a rapid resolution of clinical symptoms and lower mortality rates compared to traditional therapies.
Resistance Management
The use of Tilmicosin must be carefully managed to mitigate the development of antibiotic resistance. Its application should be part of an integrated disease management strategy that includes vaccination and biosecurity measures.
Regulatory Considerations
Tilmicosin is regulated by veterinary authorities due to its potential impact on human health through the food chain. Its use is restricted in some regions to prevent residues in meat and milk products.
作用機序
チルジピロシンは、細菌のタンパク質合成を阻害することで効果を発揮します。それは、50Sサブユニットの23SリボソームRNAに結合し、翻訳中のペプチド鎖の伸長を阻止します。 この作用は、細菌の増殖と複製を効果的に停止させます .
類似化合物:
チロシン: チルジピロシンが誘導されるマクロライド系抗生物質。
チルミコシン: 獣医で使用されるもう1つのマクロライド系抗生物質。
チュラトロマイシン: 類似の用途を持つトリアミライド系抗生物質。
チルジピロシンのユニークさ: チルジピロシンは、その持続効果と家畜の呼吸器病原体に対する高い有効性によりユニークです。 その分子構造により、長時間にわたる活性が可能になり、牛や豚の呼吸器疾患の治療に最適な選択肢となっています .
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Macrocyclic Conformation :
- The 16-membered lactone ring likely adopts a puckered conformation, as described by Cremer and Pople’s parameters for cyclic systems . Computational modeling (using tools like SHELXL or ORTEP-3 ) could reveal strain compared to smaller macrolides (e.g., erythromycin’s 14-membered ring).
Piperidinyl Substituents :
- Piperidine groups at positions 7 and 15 distinguish this compound from classical macrolides. These groups may enhance membrane permeability, similar to alkylamine chains in tacrolimus .
Bioactivity Hypotheses :
- Structural analogs from marine sponges () and triazines () suggest possible antineoplastic or cytotoxic activity. However, empirical data for the target compound are absent.
生物活性
The compound 6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione is a complex organic molecule with potential biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 967.1 g/mol. The structure features multiple functional groups, including hydroxyl (-OH), dimethylamino, and piperidine moieties, which may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 967.1 g/mol |
| LogP | 2.285 |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 18 |
| Rotatable Bonds | 13 |
The biological activity of this compound is hypothesized to involve interactions with various cellular targets, including enzymes and receptors. The presence of the dimethylamino group suggests potential for neurotransmitter activity, possibly influencing cholinergic or adrenergic pathways.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting potential use as antibiotics.
- Anticancer Properties : Preliminary studies indicate that compounds with similar frameworks can induce apoptosis in cancer cell lines.
- Neuroprotective Effects : The piperidine structure may confer neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Neuroprotective Studies :
Q & A
Basic Research Questions
Q. What are the optimal strategies for synthesizing this complex macrolide compound, particularly for managing its multiple stereocenters and functional groups?
- Methodological Answer : A stepwise synthesis approach is recommended, prioritizing the assembly of the oxacyclohexadeca-diene core followed by regioselective functionalization. Key steps include:
- Glycosylation : Use of a protected 4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl moiety (as seen in related glycosylation reactions ).
- Ring-closing metathesis (RCM) : For constructing the macrocyclic lactone, employing Grubbs catalysts under inert conditions to minimize side reactions.
- Protection/deprotection strategies : Temporarily shield hydroxyl and amine groups (e.g., using tert-butyldimethylsilyl (TBS) or benzyl groups) to avoid cross-reactivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation (accuracy < 2 ppm) .
- 2D-NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the macrocyclic region and assign stereochemistry .
- X-ray crystallography : Critical for absolute stereochemical determination if single crystals can be obtained .
- HPLC with UV/Vis and ELSD detectors : Assess purity (>98%) using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved to confirm the compound’s stereochemical configuration?
- Methodological Answer :
- Comparative DFT calculations : Optimize molecular geometries using density functional theory (e.g., B3LYP/6-31G*) and compare computed NMR chemical shifts with experimental data .
- Nuclear Overhauser Effect (NOE) experiments : Identify spatial proximities between protons (e.g., axial vs. equatorial substituents on the oxan ring) .
- Contingency synthesis : Prepare diastereomeric analogs to benchmark spectral signatures and isolate the correct stereoisomer .
Q. What computational tools are suitable for predicting the compound’s reactivity and stability under varying pH or solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Use software like COMSOL Multiphysics to model solvation effects and protonation states of tertiary amines (e.g., piperidinyl groups) in aqueous buffers .
- pKa prediction algorithms : Tools like MarvinSketch or ACD/Labs estimate ionization states, guiding stability studies in physiological pH ranges (6.5–7.4) .
- Degradation pathway modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to predict hydrolytic cleavage of the lactone ring under acidic conditions .
Q. How can researchers address low yields in the final macrocyclization step due to competing oligomerization or epimerization?
- Methodological Answer :
- High-dilution conditions : Reduce intermolecular side reactions (e.g., dimerization) by maintaining concentrations < 0.01 M during RCM .
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to suppress epimerization at C5, C9, or C13 .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect early signs of oligomerization and adjust reaction parameters dynamically .
Data Contradiction and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and isolating this compound across different laboratories?
- Methodological Answer :
- Standardized reaction databases : Document all parameters (e.g., solvent purity, catalyst lot numbers, degassing protocols) in platforms like LabArchives or ELN .
- Interlaboratory validation : Share samples for cross-validation via round-robin testing, focusing on critical steps like glycosylation and macrocyclization .
- Robust purification workflows : Combine flash chromatography (silica gel) with preparative HPLC to isolate the target compound from structurally similar byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
